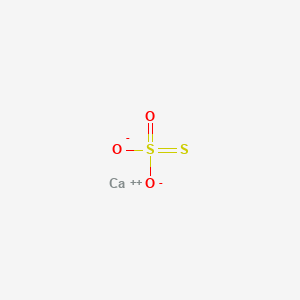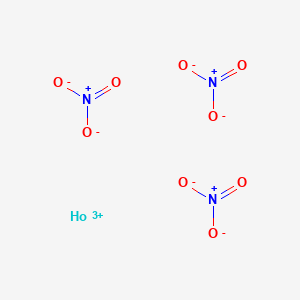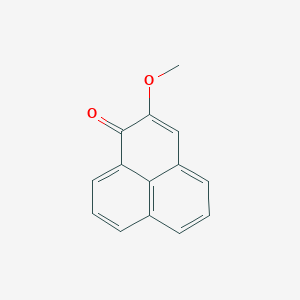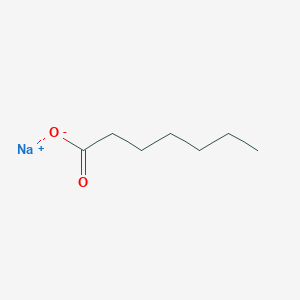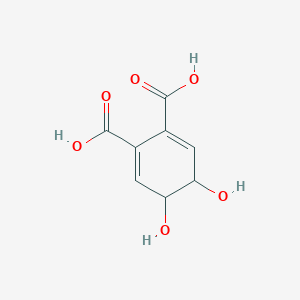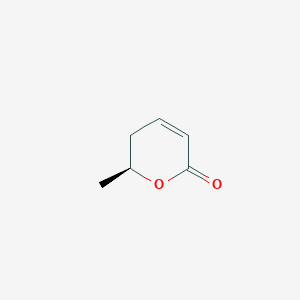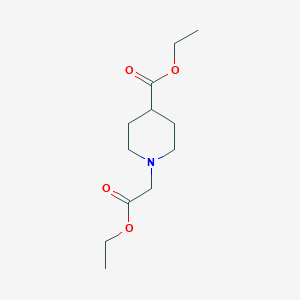
5-Isopropylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropylpyridin-2(1H)-one is a chemical compound that belongs to the pyridine family of organic compounds. It is also known as 5-Isopropyl-2-pyridone or IPP. This compound has gained significant attention in scientific research due to its potential applications in various fields. In
Scientific Research Applications
5-Isopropylpyridin-2(1H)-one has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial properties and can be used as an antibacterial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease. Additionally, it has been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Isopropylpyridin-2(1H)-one is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes that are involved in the production of inflammatory mediators. It has also been suggested that it may work by inhibiting the activity of enzymes that are involved in the production of amyloid beta, which is a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
5-Isopropylpyridin-2(1H)-one has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can reduce the production of inflammatory mediators. It has also been found to have antimicrobial properties and can inhibit the growth of various bacteria. Additionally, it has been found to have neuroprotective properties and can protect neurons from damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Isopropylpyridin-2(1H)-one in lab experiments is that it is relatively easy to synthesize. Additionally, it has been found to have various biological activities, which makes it a promising compound for further research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can fully elucidate its biological effects.
Future Directions
There are several future directions for research on 5-Isopropylpyridin-2(1H)-one. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to explore its potential use as an antibacterial agent. Additionally, further research can be done to fully understand its mechanism of action and to identify its molecular targets. Finally, research can be done to optimize its synthesis method and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, 5-Isopropylpyridin-2(1H)-one is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new treatments for various diseases and can contribute to the advancement of science.
Synthesis Methods
The synthesis of 5-Isopropylpyridin-2(1H)-one can be achieved through various methods. One of the most commonly used methods is the reaction of 2-pyridinecarboxylic acid with isopropylamine in the presence of a dehydrating agent such as thionyl chloride. This reaction leads to the formation of 5-Isopropylpyridin-2(1H)-one with a yield of up to 80%.
properties
IUPAC Name |
5-propan-2-yl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-3-4-8(10)9-5-7/h3-6H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTAAIBINZROPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



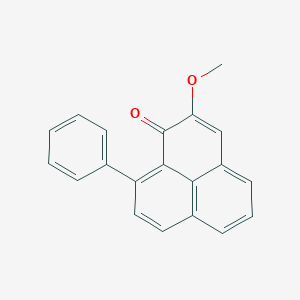
![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)
